Ferrugine

Vue d'ensemble

Description

Ferrugine is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It is an important part of the plant's defense system, and has been studied for its potential use in a variety of medical and industrial applications.

Applications De Recherche Scientifique

- The methanolic and water extracts from the stem bark exhibited the highest phenolic content, while the leaf extracts contained comparatively higher flavonoid levels .

- In traditional medicine, Ferrugine has been employed for managing various conditions, including arthritis, dysentery, constipation, chronic diabetes, skin diseases, bladder and intestinal disorders, oral infections, and thrush .

Antioxidant and Enzyme Inhibition Properties

Traditional Medicine and Ethnomedicinal Uses

Phytochemical Composition

Mécanisme D'action

Target of Action

Ferrugine, a compound found in the plant Cnestis ferruginea, has been reported to have several therapeutic effects

Mode of Action

Studies have shown that the methanolic root extract of cnestis ferruginea, which likely contains ferrugine, can produce significant dose-dependent inhibition of pain response . This suggests that Ferrugine may interact with its targets to modulate pain signaling pathways, but the exact mechanisms remain to be elucidated.

Biochemical Pathways

Given the reported therapeutic effects of cnestis ferruginea, it is plausible that ferrugine may affect pathways related to inflammation, pain perception, and possibly others . The downstream effects of these pathway modulations could include reduced inflammation and pain relief.

Pharmacokinetics

Understanding these properties is crucial for assessing the bioavailability of Ferrugine and its potential as a therapeutic agent .

Result of Action

The methanolic root extract of cnestis ferruginea, which likely contains ferrugine, has been reported to have antioxidant, anti-inflammatory, analgesic, antimicrobial, laxative, anti-convulsant, aphrodisiac, hypoglycemic, and hepatoprotective effects

Propriétés

IUPAC Name |

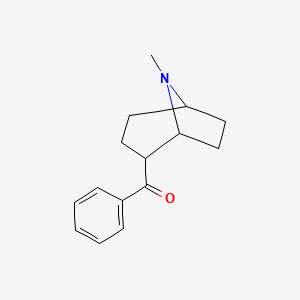

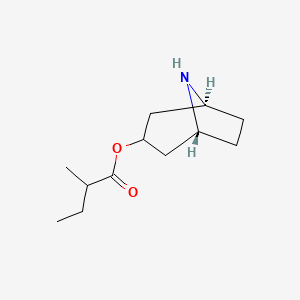

(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-16-12-7-9-13(14(16)10-8-12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBXXVPBVMWIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC(C1CC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrugine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Ferrugine and where is it found in nature?

A1: Ferrugine is a tropane alkaloid, a class of organic compounds characterized by the 8-azabicyclo[3.2.1]octane ring system. It was first isolated from the Australian rainforest tree Darlingiana ferruginea []. It has also been found in the related species Darlingiana darlingiana [].

Q2: What is the chemical structure of Ferrugine?

A2: Ferrugine possesses the 8-azabicyclo[3.2.1]octane core structure typical of tropane alkaloids. It is substituted at the 3α position with a benzoyloxy group and at the 2α position with a hydroxybenzyl group [].

Q3: Has the total synthesis of Ferrugine been achieved?

A3: Yes, several total syntheses of Ferrugine have been reported in the literature [, , , , ]. One approach utilizes a transannular photomediated cyclization of a carbamoyl radical to construct the bridged ring system []. Another method employs a Chugaev-like thermal elimination of diethyldithiocarbamates followed by treatment with phenyllithium and base []. Enantioselective syntheses have also been developed, one of which involves an aldol deoxygenation strategy [, ].

Q4: What is the environmental impact of Ferrugine?

A6: The ecological studies provided focus on the plant species Cycas ferruginea, not the compound Ferrugine []. Therefore, no information on the environmental impact or degradation of the alkaloid Ferrugine is available within this context.

Q5: Are there any analytical methods specifically designed for detecting and quantifying Ferrugine?

A7: While the provided literature does not detail specific analytical methods for Ferrugine quantification, its isolation from plant material suggests the use of standard techniques like chromatography (e.g., gas chromatography, high-performance liquid chromatography) coupled with detectors like mass spectrometry []. These methods are commonly employed in natural product chemistry for the separation and identification of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

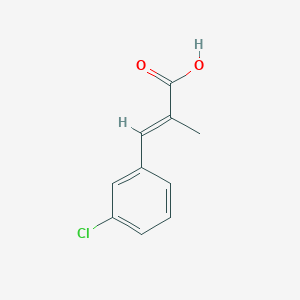

![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)